molecular formula C16H14O3 B078104 Chalepensin CAS No. 13164-03-9

Chalepensin

Cat. No. B078104
CAS RN: 13164-03-9
M. Wt: 254.28 g/mol
InChI Key: FYCCCUNGXGKNJV-UHFFFAOYSA-N
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Description

Chalepensin is a chemical compound of the furanocoumarin class . It was originally isolated in 1967 from fringed rue (Ruta chalepensis), from which it derives its name . It has also been found in other plants of the genus Ruta . Chalepensin is known to be a competitive CYP2A6 inhibitor .


Molecular Structure Analysis

Chalepensin has a molecular formula of C16H14O3 . Its average mass is 254.281 Da and its mono-isotopic mass is 254.094299 Da .


Chemical Reactions Analysis

Chalepensin has been shown to inhibit human and mouse cytochrome P450 (P450, CYP) 2A in vitro . It also inhibits CYP1A1, CYP1A2, CYP2A13, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 to different extents .


Physical And Chemical Properties Analysis

Chalepensin forms colorless crystalline needles with a melting point of 82-83 °C .

Scientific Research Applications

  • Inhibition of Cytochrome P450 Enzymes : Chalepensin has been shown to inhibit human and mouse cytochrome P450 (CYP) 2A in vitro. It significantly decreases hepatic coumarin 7-hydroxylation (Cyp2a) and increases 7-pentoxyresorufin O-dealkylation (Cyp2b) activities in mice. This suggests a potential application in studying drug metabolism and interactions (Lo et al., 2012).

  • Therapeutic Potential in Various Diseases : Chalepensin has demonstrated various bioactivities, including anticancer, antidiabetic, antimicrobial, antiplatelet aggregation, antiprotozoal, antiviral, and calcium antagonistic properties. This wide range of activities positions it as a potential therapeutic agent for various health conditions (Nahar et al., 2021).

  • Antifertility Effects : Studies have identified chalepensin as an active component with antifertility effects in rats, acting in the early stages of pregnancy. This highlights its potential in reproductive health research (Kong et al., 1989).

  • Antimicrobial Activity : Chalepensin has shown significant inhibitory effects against Streptococcus mutans, the etiological agent of dental caries. This suggests its potential application in dental health research and as an antimicrobial agent (Ricardo et al., 2016).

  • Inhibition of Platelet Aggregation : Chalepensin has been identified as an inhibitor of platelet aggregation, which may have implications for cardiovascular health research and therapy (Shehadeh et al., 2007).

  • Antifungal and Anticonvulsant Properties : Chalepensin has shown antifungal activity against Candida albicans and Cryptococcus neoformans, and potential anticonvulsant properties, which could be explored further for therapeutic applications (Orabi & El Sayed, 2007).

  • Effects on Photosynthesis in Plants : In plant research, chalepensin has been shown to inhibit ATP synthesis in spinach thylakoids, suggesting a role in studying plant physiology (Macías et al., 1999).

Safety And Hazards

Chalepensin should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

6-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-4-16(2,3)12-8-11-7-10-5-6-18-13(10)9-14(11)19-15(12)17/h4-9H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCCCUNGXGKNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157153
Record name 3-(alpha,alpha-Dimethylallyl)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chalepensin

CAS RN

13164-03-9
Record name Chalepensin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13164-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(alpha,alpha-Dimethylallyl)psoralen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(alpha,alpha-Dimethylallyl)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chalepensin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU8MP93CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
313
Citations
L Nahar, S Al-Majmaie, A Al-Groshi, A Rasul… - Molecules, 2021 - mdpi.com
… Although not chalepensin (2) itself, a series of 5-O-prenylated chalepensin derivatives were … , there is no report available to date on antitrypanosomal property of chalepensin (2). …
Number of citations: 13 www.mdpi.com
S Al-Majmaie, L Nahar, MM Rahman, S Nath, P Saha… - Molecules, 2021 - mdpi.com
Ruta chalepensis L. (Rutaceae), a perennial herb with wild and cultivated habitats, is well known for its traditional uses as an anti-inflammatory, analgesic, antipyretic agent, and in the …
Number of citations: 15 www.mdpi.com
R Gomez-Flores, MA Gloria-Garza… - Journal of Medicinal …, 2016 - academicjournals.org
… Chalepensin was shown to cause significant (p < 0.05) 53 to 76% and … Our results indicated that chalepensin possesses … effect of chalepensin from Ruta chalepensis against S. mutans. …
Number of citations: 4 academicjournals.org
YF Ueng, CC Chen, YT Chung, TY Liu… - British journal of …, 2011 - Wiley Online Library
BACKGROUND AND PURPOSE Chalepensin is a pharmacologically active furanocoumarin compound found in rue, a medicinal herb. Here we have investigated the inhibitory effects …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
YF Ueng, CC Chen, H Yamazaki, K Kiyotani… - Drug Metabolism and …, 2013 - Elsevier
… inactivation by chalepensin. Cytosolic decomposition of chalepensin may contribute partially to … to mechanism-based inactivation by chalepensin. Considering both the IC50 values and …
Number of citations: 20 www.sciencedirect.com
KY Orabi, KA El Sayed - Natural Product Communications, 2007 - journals.sagepub.com
… chalepensin have revealed that angelicin was metabolized by Lipomyces lipofer (ATCC 10742) to give the corresponding reduced acid 3 and chalepensin … Angelicin and chalepensin …
Number of citations: 2 journals.sagepub.com
WS Lo, YP Lim, CC Chen, CC Hsu, P Souček… - Archives of …, 2012 - Springer
… of chalepensin on multiple hepatic P450 enzymes in C57BL/6JNarl mice. Oral administration of 10 mg/kg chalepensin to … In chalepensin-treated mice, microsomal Cyp2a5 was less …
Number of citations: 11 link.springer.com
BS Joshi, DH Gawad - Phytochemistry, 1971 - Elsevier
Isolation of some furanocoumarins from Clausena indica and identity of chalepensin with xylotenin - ScienceDirect … the furanocoumarins imperatorin (I), phellopterin (III) …
Number of citations: 20 www.sciencedirect.com
YC Kong, CP Lau, KH Wat, KH Ng, PPH But… - Planta …, 1989 - thieme-connect.com
… But rats dosed with active fractions or chalepensin showed abrupt increase in anti-… chalepensin may not be a direct consequence of its toxicity. Recently, it was reported that chalepensin …
Number of citations: 100 www.thieme-connect.com
K El Sayed, MS Al-Said, FS El-Feraly… - Journal of natural …, 2000 - ACS Publications
… , pteleine, skimmianine, rutacridone, isogravacridonechlorine, maculosidine, graveoline, graveolinine, and 4-methoxy-1-methyl-2(1H)-quinolinone, and coumarins, chalepensin, and …
Number of citations: 115 pubs.acs.org

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